molecular formula C8H10BrN3O B2965995 4-(6-Bromopyridazin-3-yl)morpholine CAS No. 927673-86-7

4-(6-Bromopyridazin-3-yl)morpholine

Cat. No.: B2965995
CAS No.: 927673-86-7
M. Wt: 244.092
InChI Key: DGGYNJDQLBXTMA-UHFFFAOYSA-N
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Description

4-(6-Bromopyridazin-3-yl)morpholine (CAS 927673-86-7) is a brominated heterocyclic compound featuring a pyridazine core substituted with a morpholine moiety at the 3-position and a bromine atom at the 6-position. Its molecular formula is C₈H₁₀BrN₃O (molecular weight: 244.09 g/mol), with a purity of ≥95% . This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural uniqueness arises from the pyridazine ring, which distinguishes it from pyridine-based analogs like 4-(6-Bromopyridin-3-yl)morpholine (CAS 952582-08-0, molecular weight: 243.10 g/mol) .

Properties

IUPAC Name

4-(6-bromopyridazin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGYNJDQLBXTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromopyridazine with morpholine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-(6-Bromopyridazin-3-yl)morpholine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridazin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(6-Bromopyridazin-3-yl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridazin-3-yl)morpholine involves its interaction with specific molecular targets. The bromopyridazine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridazine/Pyridine Derivatives

a. 4-(6-Bromopyridin-3-yl)morpholine (CAS 952582-08-0)
  • Structure : Pyridine ring (6-bromo, 3-morpholine).
  • Molecular Formula : C₉H₁₁BrN₂O.
  • Applications : Intermediate in organic synthesis, similar to the pyridazine analog but with distinct reactivity due to pyridine’s electronic properties .
  • Key Difference : Pyridine’s aromaticity and lower ring strain compared to pyridazine may influence its reactivity in cross-coupling reactions.
b. 4-(6-Chloropyridazin-3-yl)morpholine
  • Structure : Pyridazine ring (6-chloro, 3-morpholine).
  • Molecular Formula : C₈H₁₀ClN₃O (estimated molecular weight: 199.64 g/mol).
  • Applications : Chloro substituents are often used as precursors for further functionalization via nucleophilic substitution. The lower atomic weight of Cl vs. Br may alter solubility and pharmacokinetics in drug candidates .

Heterocyclic Core Modifications

a. VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
  • Structure : Thiazole core linked to a dibromoimidazole and morpholine.
  • Key Features : Bromine atoms enhance electrophilicity, making it a potent inhibitor of androgen receptor variants (e.g., AR-V7) in cancer research. NMR discrepancies between synthetic batches highlight the importance of precise bromine positioning .
  • Contrast : Unlike 4-(6-Bromopyridazin-3-yl)morpholine, VPC-14449’s thiazole-imidazole scaffold enables stronger DNA-binding domain interactions .
b. Imidazo[4,5-b]pyridine Derivatives
  • Example : 4-(4-(6-Bromo-7-(piperazinyl)imidazo[4,5-b]pyridin-2-yl)phenyl)morpholine.
  • Structure : Fused imidazo[4,5-b]pyridine core with bromine and morpholine substituents.
  • Synthesis: Condensation reactions with Na₂S₂O₄ under ethanol, highlighting the versatility of brominated intermediates in constructing complex heterocycles .
  • Application : Kinase inhibitors, leveraging the planar structure for ATP-binding pocket interactions .
Table 1: Key Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Primary Application
This compound C₈H₁₀BrN₃O 244.09 Pyridazine 6-Br, 3-morpholine Organic synthesis intermediate
4-(6-Bromopyridin-3-yl)morpholine C₉H₁₁BrN₂O 243.10 Pyridine 6-Br, 3-morpholine Organic synthesis intermediate
VPC-14449 C₁₀H₁₁Br₂N₃OS 406.09 Thiazole-imidazole 2,4-Br, 2-thiazole, morpholine Androgen receptor inhibition
4-(6-Chloropyridazin-3-yl)morpholine C₈H₁₀ClN₃O 199.64 Pyridazine 6-Cl, 3-morpholine Precursor for functionalization

Biological Activity

4-(6-Bromopyridazin-3-yl)morpholine is a heterocyclic compound characterized by the presence of both a bromopyridazine and a morpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula: C8_8H10_{10}BrN3_3O
  • Molecular Weight: 244.09 g/mol
  • IUPAC Name: this compound

Preparation Methods

The synthesis of this compound typically involves the reaction of 6-bromopyridazine with morpholine under specific conditions to yield the desired product. Various synthetic routes may be employed, including substitution reactions and coupling reactions, which can lead to diverse derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromopyridazine moiety is known to engage with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholine component enhances solubility and bioavailability, facilitating interaction with various biomolecules.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
4-(6-Chloropyridazin-3-yl)morpholineModerate anticancer activityChlorine substituent
4-(6-Fluoropyridazin-3-yl)morpholineAntimicrobial propertiesFluorine substituent
4-(6-Methylpyridazin-3-yl)morpholineEnhanced solubilityMethyl group increases lipophilicity

The unique combination of bromine in this compound may confer distinct biological properties compared to its analogs, making it a valuable candidate for further exploration in drug development.

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